molecular formula C4H6ClFO B3039912 2-Fluoro-2-methylpropanoyl chloride CAS No. 140616-89-3

2-Fluoro-2-methylpropanoyl chloride

Cat. No.: B3039912
CAS No.: 140616-89-3
M. Wt: 124.54 g/mol
InChI Key: VAKCGHWSGWGSAU-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Molecules for Synthetic Applications

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. cymitquimica.comprepchem.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds. cymitquimica.comprepchem.com Its small atomic size, comparable to that of a hydrogen atom, allows it to be substituted for hydrogen without significant steric hindrance. scbt.com The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. scbt.comlibretexts.org

Furthermore, the introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as its acidity (pKa), lipophilicity, and membrane permeability. cymitquimica.comchemguide.co.uknih.gov These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. cymitquimica.comchemguide.co.uk Consequently, an estimated 20% of all commercialized pharmaceuticals contain fluorine, including top-selling drugs. scbt.comwikipedia.org The element's utility also extends to agrochemicals and advanced materials, where its unique properties are harnessed to create products with enhanced stability and specific functionalities. chemguide.co.ukwikipedia.org The growing importance of fluorinated compounds continually drives the development of new synthetic methodologies for their efficient preparation. nih.gov

Overview of Acyl Halides as Versatile Synthons in Organic Chemistry

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen. lifechemicals.comreddit.com They are among the most reactive derivatives of carboxylic acids, serving as highly versatile intermediates, or synthons, in organic synthesis. cymitquimica.comresearchgate.net Their high reactivity stems from the presence of a good leaving group (the halide) attached to an electrophilic carbonyl carbon. cymitquimica.comacs.org This makes them susceptible to nucleophilic acyl substitution reactions. cymitquimica.comacs.org

Acyl chlorides are the most common type of acyl halide used in synthesis. lifechemicals.com They serve as essential building blocks for the preparation of a wide array of other functional groups and compounds. cymitquimica.com For instance, they react readily with water to form carboxylic acids, with alcohols to produce esters, and with ammonia (B1221849) or amines to yield amides. libretexts.orgresearchgate.net Acyl halides are also crucial reagents in Friedel-Crafts acylation reactions to form ketones and are employed in the synthesis of polymers, dyes, and pharmaceuticals. cymitquimica.comarctomsci.comuni.lu Their broad applicability makes them indispensable tools for constructing complex molecular architectures. reddit.comcymitquimica.com

Unique Considerations for α-Fluorinated Acyl Chlorides in Synthetic Strategies

The presence of a fluorine atom on the carbon adjacent to the carbonyl group (the α-position) in an acyl chloride introduces specific electronic effects that modify its reactivity and stability. The high electronegativity of fluorine enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to its non-fluorinated analogs.

However, acyl fluorides, a related class, are often noted for having a unique balance of reactivity and stability, sometimes being more manageable than the highly reactive acyl chlorides. researchgate.netnih.gov α-Fluorinated acyl chlorides can serve as valuable intermediates in their own right, particularly in the synthesis of α-fluorinated carboxylic acid derivatives, which are of significant interest in medicinal chemistry. uni.lu

Synthetic strategies involving α-fluorinated acyl chlorides often focus on their in-situ generation and immediate reaction with various nucleophiles. uni.lu For example, catalytic methods have been developed for the asymmetric α-fluorination of acid chlorides to produce a variety of optically active α-fluorinated esters, amides, and carboxylic acids. uni.lubldpharm.com These reactions highlight the utility of α-fluoro acyl chlorides as reactive intermediates that can be transformed into complex, value-added molecules with high stereocontrol. The development of methods to generate and utilize these fluorinated synthons is crucial for accessing novel fluorinated drugs and agrochemicals. acs.org

Research Scope and Focus on 2-Fluoro-2-methylpropanoyl Chloride

This article focuses specifically on the chemical compound This compound . This compound is an α-fluorinated acyl chloride, combining the high reactivity of the acyl chloride functional group with the unique electronic properties imparted by the α-fluoro substituent. It is a colorless to pale yellow liquid with a characteristic pungent odor. cymitquimica.com

As a reactive electrophile, this compound is used in organic synthesis as an intermediate for the preparation of other fluorinated compounds. cymitquimica.com It readily undergoes nucleophilic acyl substitution with alcohols, amines, and other nucleophiles to generate the corresponding esters and amides. cymitquimica.com Its primary utility lies in its role as a building block for introducing the 2-fluoro-2-methylpropanoyl moiety into larger molecules, a structure that may be of interest in the development of new pharmaceuticals and agrochemicals. cymitquimica.com

The synthesis of this compound typically involves the treatment of its parent carboxylic acid, 2-fluoro-2-methylpropanoic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride, a standard method for preparing acyl chlorides. prepchem.comwikipedia.org

Compound Properties

PropertyValueSource(s)
IUPAC Name This compound lifechemicals.com
CAS Number 140616-89-3 arctomsci.comapolloscientific.co.uk
Molecular Formula C₄H₆ClFO lifechemicals.comuni.lu
Molecular Weight 124.54 g/mol cymitquimica.com
Appearance Colorless to pale yellow liquid cymitquimica.com
SMILES CC(C)(F)C(=O)Cl lifechemicals.com
InChIKey VAKCGHWSGWGSAU-UHFFFAOYSA-N lifechemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO/c1-4(2,6)3(5)7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKCGHWSGWGSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Fluoro 2 Methylpropanoyl Chloride and Its Derivatives

Reactivity Profiles of Acyl Fluorides and Related Species

Acyl fluorides, including 2-fluoro-2-methylpropanoyl chloride, exhibit a unique balance of stability and reactivity. Their chemistry is dominated by their ability to act as either acyl or fluoride (B91410) donors and their participation in reactions that either retain or lose the carbonyl group.

Dual Functionality as Acyl and Fluoride Donors

Acyl fluorides possess the distinct ability to function as both acylating agents and sources of fluoride. While less reactive than their chloride or bromide counterparts, they readily acylate nucleophiles such as amines to form amides and can be used to synthesize other organic intermediates. acs.org This carbonyl-retentive pathway is a cornerstone of their utility.

Simultaneously, the carbon-fluorine bond in acyl fluorides can be activated, allowing them to act as fluoride donors. This dual nature is particularly evident in transition metal-catalyzed reactions where the acyl fluoride can participate in either acylation or fluorination processes. oup.com Glycosyl fluorides, for instance, are widely used as fluoride donors in glycosidation reactions, highlighting the capacity of the fluoride moiety to be transferred under specific catalytic conditions. researchgate.net This dual functionality makes acyl fluorides versatile reagents in synthetic chemistry.

Role in Decarbonylative and Non-Decarbonylative Transformations

The reactivity of acyl fluorides extends beyond simple acylation (a non-decarbonylative transformation). A significant area of research has focused on their use in transition metal-catalyzed decarbonylative cross-coupling reactions. In these processes, the acyl fluoride undergoes oxidative addition to a metal center, followed by the loss of a carbon monoxide (CO) molecule, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. oup.com

Palladium catalysis has been particularly effective in promoting a wide array of decarbonylative reactions. These include cyanation, alkylation, trifluoromethylation, and halogenation, which transform the acyl fluoride into a variety of non-carbonyl products. oup.comacs.orgnih.gov The stability of the acyl fluoride group often allows for sequential reactions, where another part of the molecule is modified before the decarbonylative coupling is initiated. oup.com In contrast, non-decarbonylative (or carbonyl-retentive) reactions involve the acyl fluoride acting as a traditional acylating agent, for example, in the synthesis of ketones. sci-hub.se

Selected Palladium-Catalyzed Decarbonylative Reactions of Acyl Fluorides
TransformationCatalyst System (Example)Coupling PartnerProduct TypeReference
CyanationPd/XantphosTrimethylsilyl cyanideNitrile oup.com
AlkylationPd(acac)₂/DPPEAlkylboranesAlkylated Arene acs.org
TrifluoromethylationPd/XantphosR₃SiCF₃Trifluoromethyl Arene nih.govnih.gov
Halogenation (I, Br, Cl)Pd/XantphosAlkali Metal Halides (e.g., LiI)Aryl Halide acs.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms behind the transformations of this compound and its derivatives is crucial for controlling reaction outcomes and developing new synthetic methods. Research has identified several key reactive intermediates and pathways that govern their chemistry.

In Situ Generation and Role of Reactive Intermediates (e.g., Fluorophosgene, Chlorofluorophosgene)

In certain reactions, particularly in the synthesis of acyl fluorides from carboxylic acids, highly reactive intermediates like fluorophosgene (COF₂) and chlorofluorophosgene (COClF) are generated in situ. For example, the transformation of carboxylic acids to acyl fluorides using triphosgene (B27547) and potassium fluoride (KF) proceeds through these intermediates. acs.org Analysis by ¹⁹F NMR spectroscopy has been instrumental in identifying fluorophosgene and chlorofluorophosgene as the crucial reactive species that facilitate the deoxyfluorination process. acs.org These phosgene (B1210022) derivatives are potent electrophiles that react with the carboxylate to ultimately yield the acyl fluoride.

Pathways Involving Dually Activated Ketene (B1206846) Enolates in Asymmetric Fluorination

A sophisticated mechanism involving dually activated ketene enolates has been developed for the catalytic, asymmetric α-fluorination of acid chlorides. oup.com This powerful method allows for the synthesis of optically active α-fluoro carboxylic acid derivatives with high enantioselectivity. oup.com The mechanism relies on the simultaneous action of two distinct catalysts: a chiral nucleophile and an achiral transition metal complex. oup.com The acid chloride is converted into a ketene, which is then trapped by the chiral nucleophile and the metal complex to form a dually activated ketene enolate. This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom stereoselectively. acs.org The resulting α-fluoro intermediates are versatile and can be transacylated with a wide range of nucleophiles. oup.com

Example of Asymmetric α-Fluorination of an Acid Chloride
Acid Chloride SubstrateChiral CatalystFluorinating AgentEnantiomeric Excess (ee)Reference
2-Phenylpropanoyl chlorideChiral Nucleophile + Metal ComplexNFSIup to >99% oup.com

Zwitterionic Intermediate Formation in Aza-Claisen Rearrangements

The reaction of acyl halides with certain nitrogen-containing compounds can proceed through the formation of zwitterionic intermediates, which then undergo rearrangements. In the aza-Claisen rearrangement, an allylic amine reacts with an acyl chloride, such as propanoyl chloride, in the presence of a base. acs.org This reaction is believed to proceed via an acylammonium intermediate, which then loses a proton to form a zwitterionic enolate. This zwitterion subsequently undergoes a acs.orgacs.org-sigmatropic rearrangement to yield a γ,δ-unsaturated amide with high diastereoselectivity. acs.org The formation of these zwitterionic species is a key mechanistic feature in various 1,3-diaza-Claisen rearrangements as well, where tertiary allylic amines react with electrophiles like isocyanates or carbodiimides to generate zwitterionic intermediates that rearrange to form substituted ureas, thioureas, or guanidines. nih.govsci-hub.seacs.org

Radical Reactions and Degradation Pathways (e.g., Cl-Initiated)

The generation of acyl radicals from acyl chlorides is a known process, often achieved through photoredox catalysis using visible light. nih.govnih.gov However, the formation of these radicals can be intricate, as it may be complicated by competing polar side reactions. rsc.org Acyl chlorides, due to their high reduction potentials, are not readily activated through single-electron transfer (SET) mechanisms, making radical initiation challenging. rsc.org

While specific studies on the chlorine-initiated degradation of this compound are not extensively detailed in the available literature, a potential pathway can be postulated based on fundamental principles of radical chemistry. A Cl-initiated process would likely proceed via a radical chain mechanism.

Postulated Cl-Initiated Degradation Mechanism:

Initiation: The reaction would begin with the homolytic cleavage of a chlorine molecule (Cl₂) by an external energy source like UV light, generating two chlorine radicals (Cl•).

Cl₂ + hν → 2 Cl•

Propagation: A chlorine radical could abstract a methyl hydrogen from this compound, although this is less likely than reactions involving the carbonyl group. A more plausible pathway involves the formation of an acyl radical. Modern methods have shown that acyl radicals can be generated from acyl chlorides and then intercepted by other molecules. rsc.org In a degradation context, the 2-fluoro-2-methylpropanoyl radical could undergo further reactions, such as decarbonylation, to yield a tertiary alkyl radical.

(CH₃)₂C(F)C(O)Cl + Cl• → (CH₃)₂C(F)C(O)• + Cl₂

(CH₃)₂C(F)C(O)• → (CH₃)₂C(F)• + CO

Termination: The reaction chain concludes when radicals combine to form stable, non-radical products.

Cl• + Cl• → Cl₂

(CH₃)₂C(F)• + Cl• → (CH₃)₂C(F)Cl

The presence of the fluorine atom can influence the stability of radical intermediates. While the strong electron-withdrawing nature of fluorine destabilizes adjacent carbocations, its effect on radicals is more complex, with monofluoromethyl radicals showing more stability than a non-fluorinated methyl radical. acs.org

IntermediateFormulaRole in Pathway
Chlorine RadicalCl•Chain Initiator/Propagator
2-Fluoro-2-methylpropanoyl Radical(CH₃)₂C(F)C(O)•Key Acyl Radical Intermediate
1-Fluoro-1-methylethyl Radical(CH₃)₂C(F)•Decarbonylation Product

Structure-Reactivity Relationship Studies

The reactivity of this compound is dictated by a delicate balance of electronic and steric factors originating from its unique structure.

Influence of α-Fluorine Substitution on Molecular Reactivity and Stability

The substitution of a hydrogen or alkyl group with fluorine at the α-position has a profound and multifaceted impact on the molecule's properties. Acyl fluorides are noted to be more stable and less reactive than their acyl chloride counterparts, a characteristic attributed to the greater strength of the carbon-fluorine bond compared to the carbon-chlorine bond. researchgate.netbeilstein-journals.org

The influence of the α-fluorine in this compound manifests in two primary ways:

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bond and, by extension, increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated back to the carbonyl system through resonance. However, this effect is generally considered weaker than the inductive effect for halogens beyond the second period.

The stability of the molecule is enhanced by the high bond energy of the C-F bond. However, the reactivity is a more complex issue. While the inductive effect activates the carbonyl carbon, studies on related compounds have shown that additional fluorine substitutions (e.g., in gem-difluoro groups) can destabilize the transition state of Sₙ2 reactions, thereby reducing reactivity. acs.org This suggests that while the ground state may be more electrophilic, the energy barrier to reach the tetrahedral intermediate might be increased. Furthermore, compounds with fluorine at an α-position to a carbonyl group can be prone to instability and elimination reactions if an acidic α-proton is present, though this is not the case for this compound. acs.org

PropertyFluorine (F)Chlorine (Cl)Significance for Reactivity
Pauling Electronegativity3.983.16Stronger inductive withdrawal by F enhances carbonyl carbon electrophilicity.
Average Bond Energy (kJ/mol) with Carbon~485 (in CF₄)~327 (in CCl₄)The C-F bond is significantly stronger, contributing to the overall stability of the molecule.

Investigation of Steric and Electronic Effects in Reaction Kinetics

The reaction kinetics of this compound are governed by a competition between powerful electronic activation and significant steric hindrance.

Electronic Effects: The molecule's reactivity is strongly enhanced by electronic factors. Both the chlorine atom of the acyl chloride functional group and the α-fluorine atom are highly electronegative. They create a strong dipole, pulling electron density away from the carbonyl carbon. libretexts.orgfiveable.me This pronounced inductive effect makes the carbonyl carbon highly electrophilic and thus more reactive toward nucleophiles compared to non-halogenated analogues. libretexts.org

Steric Effects: In direct opposition to the electronic activation, the molecule experiences substantial steric hindrance. The carbonyl carbon is attached to a tertiary carbon atom bearing two methyl groups and a fluorine atom. This bulky arrangement, similar to that in pivaloyl chloride, physically obstructs the trajectory of an incoming nucleophile, slowing the rate of the initial addition step, which is often the rate-determining step in nucleophilic acyl substitution. libretexts.orgfiveable.meyoutube.com

CompoundStructural FeaturesDominant Effect on ReactivityExpected Relative Reactivity
Acetyl Chloride-CH₃ groupMinimal steric hindrance, strong electronic activation from Cl.High
Pivaloyl Chloride-C(CH₃)₃ groupSignificant steric hindrance from t-butyl group outweighs electronic activation.Low
This compound-C(CH₃)₂(F) groupCompetition: Strong electronic activation (Cl, F) vs. significant steric hindrance (two CH₃ groups).Intermediate

Derivatization and Functionalization Strategies Utilizing 2 Fluoro 2 Methylpropanoyl Chloride

Formation of Amides and Related Derivatives (e.g., N-(benzyloxy)-2-fluoro-2-methylpropanamide)

Acyl chlorides are highly reactive acylating agents that readily react with amines to form amides. This transformation is a cornerstone of organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. The reaction of 2-fluoro-2-methylpropanoyl chloride with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the corresponding amide.

A specific and noteworthy application of this reactivity is the synthesis of N-alkoxy amides. For instance, the reaction of an acyl chloride with an O-substituted hydroxylamine (B1172632), such as O-benzylhydroxylamine, provides access to N-alkoxy amide derivatives. In a related synthesis, N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide was prepared from 4-(trifluoromethyl)benzoyl chloride and N-(benzyloxy)amine hydrochloride in the presence of a base like potassium carbonate orgsyn.org. This methodology can be extrapolated to the synthesis of N-(benzyloxy)-2-fluoro-2-methylpropanamide from this compound and O-benzylhydroxylamine. The general reaction involves the acylation of the hydroxylamine derivative, followed by appropriate workup to isolate the desired N-alkoxy amide.

The general procedure for the formation of amides from acyl chlorides involves the dropwise addition of the acyl chloride to a solution of the amine in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct nih.govlibretexts.org.

Table 1: Representative Amide Formation Reactions

Amine Reactant Product
Ammonia (B1221849) 2-Fluoro-2-methylpropanamide
Primary Amine (R-NH₂) N-Alkyl-2-fluoro-2-methylpropanamide
Secondary Amine (R₂NH) N,N-Dialkyl-2-fluoro-2-methylpropanamide

Transacylation Reactions with Diverse Nucleophiles

The high reactivity of the acyl chloride group in this compound allows for its facile reaction with a wide array of nucleophiles beyond amines in transacylation reactions. This versatility enables the synthesis of a broad spectrum of derivatives, including esters and thioesters.

The general mechanism for these reactions is a nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride leaving group libretexts.orgchemguide.co.ukchemguide.co.uk.

Alcohols and Phenols: this compound reacts readily with alcohols and phenols to form the corresponding esters. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. The reactivity of the hydroxyl group is influenced by its electronic and steric environment.

Thiols: In a similar fashion, thiols react with this compound to yield thioesters. These reactions are often performed under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.

The transacylation reactions of this compound are valuable for introducing the fluorinated acyl group into molecules containing hydroxyl or thiol functionalities, thereby modifying their physical, chemical, and biological properties.

Table 2: Transacylation Reactions with Various Nucleophiles

Nucleophile Product Type General Product Structure
Water Carboxylic Acid 2-Fluoro-2-methylpropanoic acid
Alcohol (R-OH) Ester 2-Fluoro-2-methylpropanoate ester
Phenol (Ar-OH) Phenyl Ester Phenyl 2-fluoro-2-methylpropanoate

Conversion of Acyl Fluoride (B91410) Precursors into Trifluoromethyl Compounds

A significant application of acyl fluorides, which can be derived from their corresponding acyl chlorides, is their conversion into trifluoromethyl compounds. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability.

Several methods have been developed for the deoxyfluorination of acyl fluorides to trifluoromethyl groups. One notable method involves the use of reagents like Deoxo-Fluor® or FLUOLEAD® in combination with Olah's reagent (a pyridine-HF complex) nih.govresearchgate.netbeilstein-journals.org. These reactions typically proceed under solvent-free conditions at elevated temperatures nih.govresearchgate.netbeilstein-journals.org. The transformation involves the replacement of the carbonyl oxygen with two fluorine atoms. This strategy has shown broad applicability to a variety of acyl fluorides, including those with aryl, heteroaryl, and aliphatic substituents, affording the corresponding trifluoromethyl compounds in good to excellent yields nih.gov.

While the direct conversion of this compound would first require its conversion to the corresponding acyl fluoride, this two-step process represents a viable route to 1,1,1,2-tetrafluoro-2-methylpropane. The initial step would involve a halide exchange reaction, for instance, with a fluoride source like potassium fluoride. The resulting 2-fluoro-2-methylpropanoyl fluoride could then be subjected to deoxyfluorination conditions.

Table 3: Reagents for Deoxyfluorination of Acyl Fluorides

Reagent System Key Features
Deoxo-Fluor® Effective for converting acyl fluorides to trifluoromethyl groups nih.gov.
FLUOLEAD® / Olah's Reagent High yields under solvent-free conditions; wide substrate scope nih.govresearchgate.netbeilstein-journals.org.

Stereoselective Synthesis of α-Fluoro-γ-Lactones via Iodolactonization

This compound can serve as a precursor to substrates for stereoselective iodolactonization reactions, leading to the formation of α-fluoro-γ-lactones. These fluorinated lactones are valuable intermediates in the synthesis of biologically active compounds, including nucleoside analogues.

The general strategy involves the reaction of this compound with an N-allyl amine to form an N-allyl-2-fluoro-2-methylpropanamide. This intermediate can then undergo an iodolactonization reaction. In a closely related study, 2-fluoropropionyl chloride was used to prepare N-(α-fluoro-γ-vinylamide)pyrrolidine products, which were subsequently converted to their corresponding α-fluoro-γ-lactones via iodolactonization with good diastereoselectivity nih.govresearchgate.net.

The iodolactonization process is an intramolecular cyclization where an iodine source, such as iodine (I₂), promotes the formation of a lactone ring from an unsaturated carboxylic acid or its derivative. The stereoselectivity of the reaction can be controlled by the existing stereocenters in the molecule, allowing for the synthesis of specific diastereomers of the α-fluoro-γ-lactone product nih.gov. This approach provides a powerful tool for the construction of complex, fluorinated heterocyclic systems.

Integration into Complex Chemical Architectures

The reactivity of this compound makes it a useful reagent for incorporation into more complex molecular frameworks, contributing to the synthesis of compounds with potential biological activity.

While direct evidence for the use of this compound in the synthesis of modulators of methyl modifying enzymes is not prevalent in the searched literature, the acylation of amine or hydroxyl functionalities is a common strategy in the synthesis of enzyme inhibitors and modulators. Methyl modifying enzymes, such as histone methyltransferases and demethylases, play crucial roles in gene regulation, and their modulators are of significant interest in drug discovery. The synthesis of such modulators often involves the construction of complex molecules with specific pharmacophores. The introduction of a 2-fluoro-2-methylpropanoyl group via acylation could be a potential strategy to enhance the properties of these modulators, such as binding affinity or metabolic stability.

Azaspirooxindolinone derivatives are a class of compounds with interesting biological activities, including potential as kinase inhibitors. The synthesis of these complex heterocyclic systems often involves multiple steps, including the functionalization of a core scaffold. N-acylation of the piperidine (B6355638) or other nitrogen-containing rings within the azaspirooxindolinone framework is a common method for introducing structural diversity and modulating biological activity.

In the synthesis of novel azaspirooxindolinone derivatives, various acyl chlorides can be reacted with the parent azaspirooxindolinone to generate a library of N-acylated compounds. The use of this compound in this context would lead to the corresponding N-(2-fluoro-2-methylpropanoyl)azaspirooxindolinone derivative. The introduction of the fluorinated acyl group can significantly impact the compound's properties, including its lipophilicity, metabolic stability, and interaction with biological targets.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
N-(benzyloxy)-2-fluoro-2-methylpropanamide
N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide
4-(Trifluoromethyl)benzoyl chloride
N-(benzyloxy)amine hydrochloride
Potassium carbonate
O-Benzylhydroxylamine
2-Fluoro-2-methylpropanamide
N-Alkyl-2-fluoro-2-methylpropanamide
N,N-Dialkyl-2-fluoro-2-methylpropanamide
2-Fluoro-2-methylpropanoic acid
2-Fluoro-2-methylpropanoate ester
Phenyl 2-fluoro-2-methylpropanoate
S-Alkyl 2-fluoro-2-methylpropanethioate
1,1,1,2-Tetrafluoro-2-methylpropane
2-Fluoro-2-methylpropanoyl fluoride
Potassium fluoride
N-allyl-2-fluoro-2-methylpropanamide
2-Fluoropropionyl chloride
N-(α-fluoro-γ-vinylamide)pyrrolidine
α-Fluoro-γ-lactone

Precursor Utility for Other Fluorinated Carboxylic Acid Derivatives (e.g., Esters, Thioesters)

This compound serves as a versatile precursor for a variety of fluorinated carboxylic acid derivatives, most notably esters and thioesters. Its high reactivity, characteristic of acyl chlorides, allows for straightforward nucleophilic acyl substitution reactions with alcohols, phenols, and thiols. This reactivity facilitates the introduction of the 2-fluoro-2-methylpropanoyl moiety into a wide range of molecules, yielding derivatives with potential applications in various fields of chemical research.

The general transformation involves the reaction of this compound with a suitable alcohol (R-OH) or thiol (R-SH) to produce the corresponding ester or thioester, with the concomitant release of hydrogen chloride (HCl). To drive the reaction to completion and to neutralize the corrosive HCl byproduct, a non-nucleophilic base, such as pyridine or triethylamine, is typically employed.

Ester Formation

The synthesis of 2-fluoro-2-methylpropanoates from this compound is a standard esterification procedure. The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is subsequently scavenged by the base. The choice of solvent for these reactions is typically an inert aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether.

While specific literature detailing a wide array of esters derived from this compound is not abundant, the general principles of acyl chloride chemistry suggest that a broad scope of alcohols can be utilized. For instance, the synthesis of methyl 2-fluoro-2-methylpropanoate is a key intermediate in the preparation of certain triazine herbicides.

A representative reaction for the synthesis of a generic 2-fluoro-2-methylpropanoate ester is depicted below:

Reaction Scheme for Ester Synthesis

Reactant 1Reactant 2ProductBase
This compoundAlcohol (R-OH)2-Fluoro-2-methylpropanoate EsterPyridine or Triethylamine

Thioester Formation

Analogous to ester formation, this compound readily reacts with thiols to form the corresponding S-alkyl or S-aryl 2-fluoro-2-methylpropanethioates. Thiolates, being excellent nucleophiles, react efficiently with the acyl chloride. The reaction conditions are similar to those used for esterification, employing an inert solvent and a base to neutralize the hydrogen chloride produced.

Thioesters are valuable intermediates in organic synthesis, and the introduction of a fluorinated moiety can impart unique properties to the resulting molecules. While specific examples of thioesters synthesized directly from this compound are not extensively documented in readily available literature, the established reactivity of acyl chlorides with thiols provides a reliable synthetic route.

A general reaction for the synthesis of a 2-fluoro-2-methylpropanethioate is as follows:

Reaction Scheme for Thioester Synthesis

Reactant 1Reactant 2ProductBase
This compoundThiol (R-SH)2-Fluoro-2-methylpropanethioatePyridine or Triethylamine

The utility of this compound as a building block for these derivatives is clear, though further published research would be beneficial to fully explore the scope and potential applications of the resulting fluorinated esters and thioesters.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 2-Fluoro-2-methylpropanoyl chloride, offering a detailed view of the proton, carbon, and fluorine nuclei.

In the ¹H NMR spectrum of this compound, the six chemically equivalent protons of the two methyl groups are expected to exhibit a doublet. This splitting pattern arises from the coupling with the adjacent fluorine atom. The integration of this signal corresponds to six protons. The presence of the electronegative fluorine and carbonyl chloride groups deshields the protons, shifting their resonance downfield compared to a simple alkane.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. It is expected to show three distinct signals corresponding to the two equivalent methyl carbons, the quaternary carbon bonded to the fluorine atom, and the carbonyl carbon. The chemical shifts are influenced by the electronegativity of the attached atoms. The carbonyl carbon will appear significantly downfield. A key feature of the spectrum is the carbon-fluorine coupling. The signal for the quaternary carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF). The methyl carbons and the carbonyl carbon may also show smaller two-bond (²JCF) and three-bond (³JCF) couplings to fluorine, respectively.

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. huji.ac.ilwikipedia.org For this compound, a single resonance is expected. The chemical shift of this signal falls within the characteristic range for acyl fluorides. ucsb.edu This technique is particularly valuable for monitoring reactions involving the transfer of the 2-fluoro-2-methylpropanoyl group, as the chemical environment of the fluorine atom will change, leading to a shift in its resonance. nih.gov The coupling of the fluorine nucleus to the six neighboring protons of the methyl groups will split the ¹⁹F signal into a septet.

Interactive NMR Data Table

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
¹H~1.5 - 2.0Doublet~20 Hz (H-F)-CH₃
¹³C~25 - 35Doublet~20-30 Hz (²JCF)-CH₃
~90 - 110Doublet~170-200 Hz (¹JCF)>C(F)COCl
~165 - 175Doublet~20-30 Hz (²JCF)-COCl
¹⁹F-70 to -20Septet~20 Hz (F-H)-F

Note: The chemical shifts and coupling constants are estimated based on typical values for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight (124.54 g/mol ). cymitquimica.com Due to the presence of chlorine, this peak will be accompanied by an isotope peak ([M+2]⁺) with an intensity of about one-third of the main peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl. docbrown.info

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule. uni.lu For instance, the protonated molecule [M+H]⁺ is predicted to have a CCS of 117.8 Ų. uni.lu Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), a fluorine radical (F•), or a carbonyl group (CO). The base peak in the spectrum is often the most stable carbocation that can be formed.

Predicted Mass Spectrometry Fragmentation

Adduct/FragmentPredicted m/zNotes
[M+H]⁺125.01640Protonated molecule
[M+Na]⁺146.99834Sodium adduct
[M]⁺124.00857Molecular ion
[M-Cl]⁺89Loss of chlorine
[M-COCl]⁺61Loss of the carbonyl chloride group

Note: The m/z values are based on predicted data. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature will be a strong absorption band in the region of 1780-1815 cm⁻¹ due to the C=O stretching vibration of the acyl chloride. Other significant absorptions include the C-F stretch, typically found in the 1000-1400 cm⁻¹ region, and the C-Cl stretch, which appears in the 600-800 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl groups will also be present in their usual regions.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2950-3000C-H stretchMethyl (-CH₃)
1780-1815C=O stretchAcyl chloride (-COCl)
1350-1450C-H bendMethyl (-CH₃)
1000-1400C-F stretchFluoroalkane
600-800C-Cl stretchChloroalkane

Specialized Spectroscopic Techniques for Mechanistic Studies

Beyond routine characterization, specialized spectroscopic techniques can be employed to investigate the reaction mechanisms of this compound. For instance, variable temperature NMR studies could provide insights into conformational dynamics or the kinetics of its reactions.

Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

For studying reaction kinetics and identifying transient intermediates, time-resolved spectroscopy, such as rapid-injection NMR or stopped-flow IR, could be utilized. These methods allow for the monitoring of spectral changes on a millisecond to second timescale, providing a detailed picture of the reaction progress. The use of combined spectroscopic and computational methods can further enhance the understanding of the compound's reactivity and electronic structure. researchgate.net

Electron Spin Resonance (ESR) Spin-Trapping

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive method for the detection and characterization of species with unpaired electrons, such as free radicals. lumenlearning.com The direct detection of highly reactive radicals is often challenging due to their short lifetimes. The spin-trapping technique addresses this by using a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct. youtube.com This persistent radical adduct can then be observed and characterized by ESR, providing information about the original, short-lived radical. lumenlearning.comyoutube.com

In the context of this compound, ESR spin-trapping could be employed to investigate the formation of the 2-fluoro-2-methylpropanoyl radical. Homolytic cleavage of the carbon-chlorine bond, potentially induced by heat or light, would generate this acyl radical. lumenlearning.comyoutube.com

Table 1: Potential Radical Formation from this compound

ReactantConditionProducts
This compoundHeat or Light (hν)2-Fluoro-2-methylpropanoyl radical + Chlorine radical

By conducting the reaction in the presence of a spin trap, such as a nitrone or a nitroso compound, the resulting spin adduct would exhibit a characteristic ESR spectrum. Analysis of the hyperfine coupling constants in this spectrum could confirm the structure of the trapped radical, thereby providing evidence for the proposed homolytic cleavage pathway. youtube.com

Laser Flash Photolysis

Laser flash photolysis is a powerful technique used to study the kinetics and absorption spectra of transient species generated by a short pulse of laser light. researchgate.netresearchgate.netnih.gov A high-intensity "pump" laser pulse initiates a photochemical reaction, and a second, weaker "probe" light source is used to monitor the changes in absorption over time, from nanoseconds to milliseconds. researchgate.netresearchgate.netnih.gov This allows for the direct observation of short-lived intermediates like excited states, radicals, and ions. nih.gov

For this compound, laser flash photolysis could be utilized to study the photodissociation dynamics. Excitation with a UV laser pulse could lead to the cleavage of the C-Cl bond, generating the 2-fluoro-2-methylpropanoyl radical and a chlorine atom. lumenlearning.com

Table 2: Hypothetical Transient Species from Laser Flash Photolysis of this compound

Intermediate SpeciesPotential Wavelength of Maximum Absorption (λmax)
2-Fluoro-2-methylpropanoyl radicalUV-Visible region (specific value not determined)
Chlorine atom (in solution)UV region (around 340 nm)

By monitoring the transient absorption signals, it would be possible to determine the rate constants for the formation and decay of these radical species. Furthermore, by observing how these rates change in the presence of other reactants, the reactivity of the 2-fluoro-2-methylpropanoyl radical could be quantitatively assessed.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a species in solution. libretexts.org It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. libretexts.org The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the stability of the electrochemically generated species. libretexts.org

The application of cyclic voltammetry to this compound could provide valuable insights into its electronic properties. The technique could be used to determine the reduction potential associated with the cleavage of the carbon-chlorine bond. The general process for an irreversible reduction of an alkyl chloride can be described as:

R-Cl + e⁻ → [R-Cl]⁻• → R• + Cl⁻

The position of the reduction peak in the cyclic voltammogram would indicate the potential at which this process occurs. This information is crucial for understanding the compound's susceptibility to electron transfer reactions. The electrochemical behavior would likely be studied in a non-aqueous solvent with a suitable supporting electrolyte. edaq.com While specific studies on this compound are not available, research on other organic chlorides has shown that the reduction potentials are influenced by the nature of the organic group and the solvent system. researchgate.netresearchgate.netnih.gov

Table 3: General Parameters for a Hypothetical Cyclic Voltammetry Experiment

ParameterTypical Value/Material
Working ElectrodeGlassy Carbon, Platinum, or Mercury libretexts.orgedaq.com
Reference ElectrodeAg/AgCl or Saturated Calomel Electrode (SCE) libretexts.org
Counter ElectrodePlatinum wire libretexts.org
SolventAcetonitrile or Dichloromethane (B109758)
Supporting ElectrolyteTetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)

Luminescence Experiments

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, involves the measurement of light emitted from a molecule after it has absorbed light. These techniques are highly sensitive to the electronic structure and environment of a molecule. Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state.

For a molecule like this compound, luminescence experiments could potentially provide information about its excited states. However, aliphatic acyl chlorides are not typically considered to be strongly luminescent. The energy absorbed upon excitation is often rapidly dissipated through non-radiative pathways, including dissociation of the weak carbon-chlorine bond.

Therefore, it is unlikely that this compound itself would exhibit significant luminescence. Instead, luminescence techniques could be used indirectly. For example, if the 2-fluoro-2-methylpropanoyl radical, formed via photolysis, were to react with a fluorescent probe molecule, the change in the fluorescence signal could be used to monitor the radical's presence and reactivity. Additionally, chemiluminescence experiments, where a chemical reaction produces an electronically excited species that then luminesces, could potentially be designed to involve intermediates derived from this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Approaches

Quantum chemical methods are fundamental in understanding the electronic structure and energetics of molecules like 2-Fluoro-2-methylpropanoyl chloride. These approaches allow for the detailed investigation of reaction mechanisms and kinetics that are often challenging to study experimentally.

Density Functional Theory (DFT) for Mechanism and Kinetics Studies

Density Functional Theory (DFT) stands as a cornerstone for studying the mechanistic and kinetic aspects of reactions involving acyl halides. While direct DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds. DFT calculations are instrumental in mapping the potential energy surfaces of reactions, such as nucleophilic acyl substitution.

For a typical reaction, DFT can be employed to calculate the energies of reactants, products, intermediates, and transition states. For instance, in the hydrolysis of an acyl chloride, DFT can elucidate the energetics of a stepwise mechanism versus a concerted one. The influence of the α-fluoro and methyl groups on the electrophilicity of the carbonyl carbon and the stability of tetrahedral intermediates can be quantified. The electron-withdrawing nature of the fluorine atom is expected to significantly impact the reaction barriers.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (Acyl Chloride + H₂O)0.0
Transition State 1 (Nucleophilic Attack)+12.5
Tetrahedral Intermediate-5.2
Transition State 2 (Chloride Departure)+8.9
Products (Carboxylic Acid + HCl)-15.7

Note: The data in this table is illustrative and based on typical values for similar reactions, not on specific experimental or computational results for this compound.

Coupled Cluster Methods for High-Level Electronic Structure Calculations

For a more accurate description of the electronic structure, particularly for systems where electron correlation is crucial, coupled cluster (CC) methods are employed. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy, albeit at a greater computational cost.

In the context of this compound, CC calculations can provide benchmark energetic data. This is especially important for validating the results obtained from more computationally efficient methods like DFT. High-level CC calculations can refine the understanding of bond dissociation energies, ionization potentials, and electron affinities, which are critical parameters governing the molecule's reactivity.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical chemistry allows for the a priori prediction of reaction pathways and the characterization of elusive transition states. For this compound, computational methods can explore various reaction channels, for example, in its reaction with different nucleophiles. By locating the transition state structures on the potential energy surface and calculating the activation energies, the most favorable reaction pathway can be determined.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable bonds, MD simulations can be used to explore its conformational landscape.

By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in a solvent. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The analysis of dihedral angles and radial distribution functions from MD trajectories can provide a detailed picture of the conformational preferences.

Force Field and Molecular Mechanics Applications

For larger systems or longer simulation times, where quantum mechanical calculations become computationally prohibitive, force field and molecular mechanics (MM) methods are utilized. These methods represent the molecule as a collection of atoms connected by springs, with parameters (the force field) that describe the potential energy of the system.

While less accurate than quantum methods for describing electronic effects, MM can be very effective for conformational analysis and for modeling intermolecular interactions. A well-parameterized force field for halogenated organic compounds would be necessary to accurately model this compound and its interactions in a condensed phase.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

The integration of computational methods allows for the in silico prediction of a molecule's reactivity and selectivity in various organic transformations. By combining the electronic information from quantum chemistry with the dynamic information from MD simulations, a comprehensive model of reactivity can be built.

For this compound, computational models can predict its reactivity towards a panel of nucleophiles, forecasting the reaction rates and the potential for side reactions. Furthermore, in reactions where stereoselectivity is a possibility, these models can predict the favored stereoisomer. These predictive capabilities are invaluable in designing synthetic routes and in understanding the fundamental principles that govern chemical reactions.

Environmental and Atmospheric Chemistry of Halogenated Acyl Halides

Investigation of Degradation Reactions (e.g., Cl-Initiated Atmospheric Processes)

The atmospheric degradation of 2-Fluoro-2-methylpropanoyl chloride is expected to be primarily governed by its reactions with hydroxyl radicals (•OH), chlorine atoms (Cl•), and photolysis. Acyl chlorides are known for their high reactivity, particularly towards nucleophiles. chemguide.co.uklibretexts.orglibretexts.orgtuttee.cosavemyexams.comlibretexts.org

In the atmosphere, the acyl chloride group is susceptible to attack. The carbon atom in the -COCl group is electron-deficient due to the electronegativity of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. libretexts.org Water vapor, although a weak nucleophile, is abundant in the troposphere and can lead to the hydrolysis of acyl chlorides, yielding a carboxylic acid and hydrogen chloride. savemyexams.comlibretexts.org

Reaction with Hydroxyl Radicals (•OH): The primary daytime oxidant in the troposphere is the hydroxyl radical. For this compound, the reaction with •OH radicals is likely to proceed via hydrogen abstraction from the methyl groups. The presence of the fluorine atom on the tertiary carbon may influence the rate of this reaction.

Reaction with Chlorine Atoms (Cl•): In marine or coastal areas, as well as in regions with significant industrial emissions, chlorine atoms can be important atmospheric oxidants. nasa.gov Similar to •OH radicals, Cl atoms can initiate the degradation of organic compounds through hydrogen abstraction. The rate of Cl-initiated reactions can be significant and, in some environments, can compete with or even exceed the rate of •OH-initiated oxidation. For this compound, the reaction with Cl atoms would likely involve the abstraction of a hydrogen atom from one of the methyl groups.

Photolysis: Acyl chlorides can undergo photolysis, where the absorption of solar radiation leads to the breaking of chemical bonds. The C-Cl bond is a likely candidate for photolytic cleavage, which would generate an acyl radical and a chlorine atom. rsc.org This process could be a significant degradation pathway, especially in the upper atmosphere where solar radiation is more intense.

The degradation of related fluorinated compounds, such as fluorotelomer alcohols, has been studied, and it is known that their atmospheric oxidation can lead to the formation of perfluorinated carboxylic acids (PFCAs). nih.govnih.gov By analogy, the degradation of this compound could potentially lead to the formation of fluorinated carboxylic acids and other halogenated byproducts. For instance, the degradation of certain hydrochlorofluorocarbons (HCFCs) is known to produce trifluoroacetic acid (TFA), a persistent and potentially toxic substance. noaa.gov

To illustrate the potential reaction pathways, the following table summarizes the likely primary degradation reactions for this compound.

Reactant Reaction Type Primary Products Significance
•OH (Hydroxyl Radical)Hydrogen AbstractionFluorinated Carboxylic Acid, HClMajor daytime degradation pathway
Cl• (Chlorine Atom)Hydrogen AbstractionFluorinated Carboxylic Acid, HClSignificant in marine/polluted environments
hν (Solar Radiation)Photolysis (C-Cl bond cleavage)Acyl Radical, Cl•Potentially significant, especially at higher altitudes
H₂O (Water Vapor)Hydrolysis2-Fluoro-2-methylpropanoic acid, HClLikely a rapid process due to the reactivity of the acyl chloride group

Assessment of Atmospheric Lifetime and Environmental Fate

The lifetime with respect to reaction with •OH radicals can be calculated using the following equation: τ_OH = 1 / (k_OH * [OH])

Where:

τ_OH is the lifetime with respect to reaction with •OH

k_OH is the rate constant for the reaction with •OH

[OH] is the average atmospheric concentration of •OH radicals

Similarly, the lifetime with respect to reaction with Cl atoms is: τ_Cl = 1 / (k_Cl * [Cl])

And the lifetime with respect to photolysis is: τ_photolysis = 1 / J

Where J is the photolysis rate.

While specific rate constants for this compound are not available, we can draw comparisons with other halogenated compounds. For example, the atmospheric lifetime of fluorotelomer alcohols is estimated to be around 20 days, primarily determined by their reaction with •OH radicals. utoronto.ca In contrast, some perfluorocarbons have atmospheric lifetimes of hundreds or even thousands of years. wikipedia.org Given the reactive nature of the acyl chloride group, it is highly probable that the atmospheric lifetime of this compound is relatively short, likely on the order of days to weeks. The rapid hydrolysis of the acyl chloride functional group would significantly limit its persistence in the atmosphere. chemguide.co.uklibretexts.org

The environmental fate of this compound is tied to its degradation products. The formation of hydrogen chloride contributes to acid deposition. The fluorinated carboxylic acid formed upon hydrolysis and oxidation could be more persistent in the environment. The environmental fate of such fluorinated organic compounds is a growing concern, as some are known to be persistent organic pollutants (POPs). nih.govacs.org

The following table provides a qualitative assessment of the atmospheric lifetime and environmental fate of this compound based on the expected reactivity of its functional groups.

Parameter Assessment Justification
Atmospheric Lifetime Short (days to weeks)High reactivity of the acyl chloride group towards hydrolysis and reaction with atmospheric oxidants.
Primary Sink Reaction with •OH radicals and hydrolysis.These are the dominant removal mechanisms for many volatile organic compounds.
Long-Range Transport Potential LowA short atmospheric lifetime limits the distance the compound can travel from its source.
Primary Degradation Products 2-Fluoro-2-methylpropanoic acid, HCl, potentially smaller fluorinated compounds.Resulting from hydrolysis and atmospheric oxidation.
Environmental Fate of Products HCl contributes to acid rain. Fluorinated organic acids may be persistent in the environment.Based on the known properties of these types of compounds.

Consideration of Environmental and Toxicological Implications in Chemical Development

The development of new chemical compounds necessitates a thorough evaluation of their potential environmental and toxicological impacts. For halogenated organic compounds, particular attention is paid to their persistence, bioaccumulation potential, and toxicity (PBT).

The presence of fluorine in a molecule can significantly alter its properties. The carbon-fluorine bond is one of the strongest in organic chemistry, which can lead to high thermal and chemical stability in some fluorinated compounds, contributing to their environmental persistence. wikipedia.org Many per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their extreme persistence. wikipedia.org

While this compound itself is likely to be short-lived in the atmosphere, its degradation products are of concern. The formation of stable fluorinated carboxylic acids could lead to their accumulation in the environment. Some fluorinated organic compounds have been shown to be toxic. nih.govwikipedia.org For example, trifluoroacetic acid (TFA), a degradation product of some HCFCs and HFCs, can accumulate in terminal water bodies and has been shown to be phytotoxic at high concentrations. noaa.gov

The toxicological profile of this compound and its degradation products would need to be assessed. Acyl chlorides are generally corrosive and lachrymatory. The toxicological properties of the resulting fluorinated carboxylic acid would be a key area of investigation. Studies on the biodegradation of fluorinated compounds have shown that the degree of defluorination can vary, and some fluorinated metabolites may be produced. acs.org

Therefore, in the context of chemical development, a comprehensive risk assessment for this compound would involve:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to estimate the atmospheric lifetime, degradation products, and potential toxicity.

Experimental Studies: Conducting laboratory experiments to measure reaction rate constants with atmospheric oxidants and to identify degradation products.

Toxicological Testing: Assessing the acute and chronic toxicity of the parent compound and its major degradation products.

Life Cycle Assessment: Evaluating the environmental footprint of the chemical from its synthesis to its ultimate fate in the environment.

The following table lists the key considerations for the environmental and toxicological assessment of this compound during its development.

Consideration Key Questions Relevance
Persistence What is the atmospheric lifetime? Do the degradation products persist in the environment?Determines the potential for long-range transport and long-term environmental exposure.
Bioaccumulation Do the compound or its degradation products accumulate in living organisms?Important for assessing the potential for food chain magnification and chronic toxicity.
Toxicity What are the acute and chronic toxic effects on humans and ecosystems?Essential for determining safe handling procedures and environmental quality standards.
Formation of Secondary Pollutants Does its degradation contribute to the formation of ozone, particulate matter, or other harmful substances?Important for assessing its impact on air quality.

Future Research Directions and Emerging Areas

Development of Sustainable and Greener Synthetic Pathways for Fluorinated Acyl Chlorides

The synthesis of acyl fluorides has traditionally relied on methods that can be hazardous and environmentally taxing. A significant future trend is the shift towards more sustainable and greener synthetic strategies. Research is increasingly focused on replacing harsh fluorinating agents with safer, more cost-effective, and environmentally benign alternatives.

Key research thrusts include:

Phase-Transfer Catalysis: Methods using phase-transfer catalysts to facilitate the halogen exchange from acyl chlorides to acyl fluorides are gaining traction. These systems, often using inexpensive fluoride (B91410) sources like potassium bifluoride (KHF₂) in aqueous-organic biphasic systems, reduce the need for harsh, anhydrous conditions and simplify product purification. organic-chemistry.org

Deoxyfluorination of Carboxylic Acids: Direct conversion of the parent carboxylic acid (2-fluoro-2-methylpropanoic acid) to the acyl fluoride is a highly desirable route as it avoids the pre-formation of an acyl chloride. Research into novel deoxyfluorinating reagents that are bench-stable, operate under mild conditions, and generate minimal waste is a priority. acs.orgresearchgate.netchemistryviews.org For instance, the use of reagents like (Me₄N)SCF₃ represents a move towards safer, solid reagents that are easier to handle than traditional volatile or toxic options. acs.orgchemistryviews.org

Flow Chemistry: The application of microfluidic and continuous flow technologies offers enhanced safety, scalability, and efficiency. In-flow generation of reactive fluorinating agents, such as thionyl fluoride from commodity chemicals, can minimize the handling of hazardous materials and allow for precise control over reaction parameters, leading to higher yields and purity. researchgate.net

Biocatalysis: The use of enzymes to catalyze chemical transformations represents an important frontier in green chemistry. epa.gov Future exploration may uncover enzymatic pathways for the synthesis of fluorinated carboxylic acids or their direct conversion to activated derivatives, operating in aqueous media and at ambient temperatures, thus significantly reducing the environmental footprint. epa.govepa.gov

Table 1: Comparison of Synthetic Pathways for Acyl Fluorides
MethodFluoride Source/ReagentAdvantagesChallenges for Future Research
Halogen Exchange Potassium bifluoride (KHF₂)Cost-effective, mild conditions, scalable. organic-chemistry.orgImproving catalyst efficiency and recyclability.
Deoxyfluorination (Me₄N)SCF₃, PyOCF₃Bypasses acyl chloride intermediate, high functional group tolerance. acs.orgorganic-chemistry.orgDeveloping more atom-economical and lower-cost reagents.
Flow Synthesis In-situ generated SOF₂Enhanced safety, precise control, rapid reaction times. researchgate.netBroader substrate scope and integration into multi-step syntheses.
Oxidative Fluorination TCCA + Cesium FluorideStarts from alcohols or aldehydes, versatile. acs.orgReducing oxidant waste and improving selectivity.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Chemo-selectivity

The synthesis of chiral molecules containing a fluorine atom at a stereocenter is of paramount importance, particularly in the pharmaceutical and agrochemical industries. organicreactions.org For precursors to compounds like 2-Fluoro-2-methylpropanoyl chloride, or for its subsequent reactions, the development of advanced catalytic systems is crucial for controlling stereochemistry and selectivity.

Future research will likely focus on:

Asymmetric Fluorination: While this compound itself is achiral, the principles of asymmetric fluorination are vital for related compounds. Research into new chiral catalysts, including transition metal complexes (e.g., Palladium, Nickel, Copper), organocatalysts, and phase-transfer catalysts, continues to yield methods with extremely high levels of enantioselectivity (ee). acs.orgnih.gov For example, chiral bis(oxazoline)-copper complexes and planar chiral isothiourea catalysts have shown promise in the enantioselective α-fluorination of carbonyl compounds and carboxylic acids, respectively. nih.govmdpi.com

Chemo-selective Reactions: Acyl fluorides exhibit a unique reactivity profile, often showing greater stability than acyl chlorides but sufficient reactivity for desired transformations. nih.govbeilstein-journals.org Catalytic systems that can selectively activate the acyl fluoride in the presence of other sensitive functional groups are highly sought after. This allows for more complex molecular architectures to be assembled without the need for extensive use of protecting groups.

Late-Stage Functionalization: A major goal in synthesis is the ability to introduce fluorine or fluorinated moieties at a late stage in the synthesis of a complex molecule. Catalytic methods that can selectively target a specific C-H bond for fluorination or facilitate the conversion of a carboxylic acid group to an acyl fluoride within a complex molecular scaffold are a key area of ongoing research. mdpi.com

Discovery of New Derivatization Reactions and Synthetic Transformations

Acyl fluorides are valuable intermediates that can be converted into a wide array of other functional groups. researchgate.netresearchgate.net While their use in forming amides and esters is well-established, future research aims to expand their synthetic utility into new territories. organic-chemistry.org

Emerging areas of exploration include:

Transition-Metal-Catalyzed Cross-Coupling: The unique properties of the carbon-fluorine bond can be harnessed in novel cross-coupling reactions. st-andrews.ac.ukrsc.org Research into using acyl fluorides as electrophilic partners in reactions catalyzed by metals like palladium, nickel, or copper could lead to new methods for forming carbon-carbon or carbon-heteroatom bonds, for example, in the synthesis of ketones or thioesters.

Decarbonylative Reactions: Catalytic decarbonylation of acyl fluorides could provide a new route to organofluorine compounds, where the -COF group is replaced by another atom or group. This would represent a powerful transformation for accessing α-fluorinated alkyl structures.

Umpolung (Polarity Reversal) Strategies: Traditional reactions of acyl halides involve nucleophilic attack at the carbonyl carbon. Methodologies that reverse this reactivity, perhaps through photocatalysis or novel organocatalytic activation, could enable acyl fluorides to act as nucleophilic synthons, opening up entirely new reaction pathways. rsc.orgresearchgate.net

Fluorinative C-C Bond Cleavage: Inspired by reactions where activated ketones undergo C-C bond cleavage to form acyl fluorides, new transformations could be designed where this compound or its derivatives participate in ring-opening or fragmentation reactions to generate novel fluorinated synthons. bohrium.com

Advanced Computational Modeling for Predictive Understanding of Reactivity

The distinct reactivity of organofluorine compounds stems from the fundamental properties of the carbon-fluorine bond, which is the strongest single bond to carbon. rsc.orgnih.gov Advanced computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of fluorinated molecules like this compound.

Future directions in this area will involve:

Mechanism Elucidation: Using techniques like Density Functional Theory (DFT), computational models can provide detailed insights into reaction mechanisms. This includes mapping potential energy surfaces, identifying transition states, and understanding the role of catalysts and solvents. Such studies can explain observed selectivity and guide the optimization of reaction conditions for the synthesis and derivatization of fluorinated acyl chlorides.

Rational Catalyst Design: Instead of empirical screening, computational modeling allows for the in silico design of new catalysts. By modeling the interaction between a substrate, a reagent, and a potential catalyst, researchers can predict which catalyst structures will provide the highest activity and selectivity, accelerating the development of new catalytic systems.

Predicting Molecular Properties: Computational tools can predict the physical, chemical, and electronic properties of novel molecules derived from this compound. st-andrews.ac.uk This predictive power is crucial in materials science for designing polymers with specific thermal or optical properties and in medicinal chemistry for predicting the binding affinity and metabolic stability of drug candidates. molecularcloud.org

Expanding Applications in Complex Molecule Synthesis and Materials Science

The incorporation of fluorinated groups can dramatically enhance the properties of molecules, making them more stable, lipophilic, or metabolically robust. this compound serves as a building block for introducing the α-fluoro-gem-dimethyl motif, which is of great interest in various fields.

Future applications are expected to expand in:

Pharmaceuticals and Agrochemicals: The introduction of fluorine can improve a drug's metabolic stability and binding affinity. youtube.com The α-fluoroacyl group can be incorporated into complex bioactive molecules to create new therapeutic agents or more effective pesticides. Its use in the synthesis of fluorinated analogues of existing drugs is a promising strategy for developing next-generation pharmaceuticals. nih.gov

Materials Science: Fluorinated polymers often exhibit exceptional thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity). alfa-chemistry.comalfa-chemistry.com this compound can be used to synthesize monomers for polymerization or to modify the surface of existing materials, leading to the development of advanced coatings, membranes, and specialty polymers.

Total Synthesis: In the total synthesis of complex natural products, strategic incorporation of fluorine can be used to probe biological mechanisms or enhance biological activity. Acyl halides are common reagents in key synthetic steps like Friedel-Crafts acylation, and fluorinated versions like this compound offer a pathway to novel, complex fluorinated targets. nih.govrsc.org

Table 2: Potential Applications and Target Molecules
FieldApplication AreaPotential Target Molecules/MaterialsDesired Property Enhancement
Medicinal Chemistry Drug DiscoveryFluorinated analogues of bioactive compounds, novel enzyme inhibitors.Increased metabolic stability, enhanced binding affinity, improved bioavailability. youtube.com
Agrochemistry Pesticide DevelopmentHerbicides, insecticides, fungicides.Increased potency, improved penetration through plant/insect barriers.
Materials Science Advanced PolymersFluoropolymers, specialty coatings.High thermal stability, chemical resistance, hydrophobicity. alfa-chemistry.comalfa-chemistry.com
Organic Synthesis Complex Molecule SynthesisFluorinated natural product analogues, molecular probes.Probing biological function, creating novel structural motifs. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-fluoro-2-methylpropanoyl chloride in laboratory settings?

The synthesis typically involves the reaction of 2-fluoro-2-methylpropanoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. Key steps include:

  • Reagent Purification : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Temperature Control : Maintain 0–5°C during reagent addition to avoid side reactions (e.g., decomposition or polymerization).
  • Workup : Remove excess chlorinating agent via vacuum distillation or solvent evaporation under inert gas . Characterization via FT-IR (C=O stretch ~1800 cm⁻¹) and ¹⁹F NMR (δ -150 to -170 ppm) confirms product purity .

Q. What safety protocols are critical when handling this compound?

  • Engineering Controls : Use fume hoods to minimize inhalation exposure.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Emergency Measures : Immediate skin/eye rinsing with water for ≥15 minutes; avoid inducing vomiting if ingested. Contaminated clothing must be removed and washed separately .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture ingress .

Q. How can researchers characterize the purity and structure of this compound?

  • Chromatography : Use GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methyl groups (δ ~1.5 ppm for ¹H) and carbonyl signals (δ ~170 ppm for ¹³C).
  • ¹⁹F NMR : Confirm fluorine environment (sharp singlet expected).
    • Elemental Analysis : Verify Cl and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound in nucleophilic acyl substitution reactions?

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance electrophilicity of the carbonyl carbon.
  • Temperature : Reactions at -20°C minimize side reactions (e.g., hydrolysis), while elevated temperatures (40–60°C) accelerate reactivity with weak nucleophiles like amines.
  • Catalysis : Lewis acids (e.g., AlCl₃) can stabilize transition states in Friedel-Crafts acylations . Monitor reaction progress via TLC (Rf ~0.6 in hexane/ethyl acetate, 4:1) and adjust stoichiometry based on nucleophile strength .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

  • Dynamic NMR Studies : Detect rotational barriers in amide derivatives caused by steric hindrance from the fluorine substituent.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives.
  • Computational Modeling : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) . Contradictions in carbonyl stretching frequencies may arise from solvent polarity effects; use consistent solvent systems for comparisons .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

  • Kinetic Studies : Conduct time-resolved ¹⁹F NMR in buffered solutions (pH 2–12) to track hydrolysis rates.
  • Activation Energy Calculation : Use Arrhenius plots from data collected at 25°C, 40°C, and 60°C.
  • Product Analysis : Identify hydrolysis products (e.g., 2-fluoro-2-methylpropanoic acid) via LC-MS. Hydrolysis accelerates above pH 7 due to increased nucleophilicity of water; stabilize acyl chloride with desiccants in basic media .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

  • Headspace GC-MS : Detect volatile impurities (e.g., residual thionyl chloride).
  • Ion Chromatography : Quantify ionic contaminants (e.g., Cl⁻, F⁻) with detection limits <1 ppm.
  • Karl Fischer Titration : Measure moisture content (<0.1% w/w) to assess storage stability .

Q. How does steric hindrance from the fluorine substituent affect reactivity in comparison to non-fluorinated analogs?

  • Reactivity Trends : The electron-withdrawing fluorine decreases electron density at the carbonyl carbon, enhancing electrophilicity. However, steric bulk from the 2-methyl group reduces accessibility for bulky nucleophiles.
  • Comparative Studies : Use Hammett plots to correlate substituent effects with reaction rates (σₚ≈0.06 for fluorine).
  • Computational Insights : Frontier molecular orbital (FMO) analysis reveals higher LUMO energy in fluorinated derivatives, favoring nucleophilic attack .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.